1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one
CAS No.: 851802-47-6
Cat. No.: VC7549719
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851802-47-6 |
|---|---|
| Molecular Formula | C18H17N3O3S |
| Molecular Weight | 355.41 |
| IUPAC Name | 1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone |
| Standard InChI | InChI=1S/C18H17N3O3S/c22-17(12-14-4-2-1-3-5-14)20-11-10-19-18(20)25-13-15-6-8-16(9-7-15)21(23)24/h1-9H,10-13H2 |
| Standard InChI Key | RVYLQKCNHZSOLU-UHFFFAOYSA-N |
| SMILES | C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3 |
Introduction
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step reactions. Common solvents include methanol and ethanol, while catalysts like sulfuric acid or sodium borohydride may be used to facilitate reactions. For related compounds, oxidation, reduction, and substitution reactions are common, using reagents such as hydrogen peroxide, sodium borohydride, and amines/thiols, respectively.
Potential Biological Activities
Compounds with similar structures often exhibit diverse biological activities due to their heterocyclic cores and functional groups. The imidazole ring is known for its role in various biological processes, and modifications to the nitrophenyl and phenyl groups can enhance interactions with biological targets .
Research Findings and Applications
While specific research findings on 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one are not available, related compounds are studied for their potential as pharmaceutical intermediates. The structural features of these compounds suggest they could be used in medicinal chemistry to develop new drugs with improved properties.
Data Tables
Given the lack of specific data on 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one, we can provide a general overview of related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one | Not specified | Approximately 421.47 | Nitrophenyl, Thiophenyl, Dihydroimidazole |
| 2-(4-methoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one | C19H19N3O4S | Not specified | Nitrophenyl, Methoxyphenyl, Dihydroimidazole |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume